2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are crucial components of nucleic acids, and their derivatives have been extensively studied for their biological activities
Preparation Methods
The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to yield the corresponding acetamides . The reaction conditions typically involve heating in ethanol or DMF (dimethylformamide) with bases like sodium ethoxide or triethylamine .
Chemical Reactions Analysis
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can react with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Alkylation Reactions: The compound can be alkylated at the sulfur atom to form various S-alkyl derivatives.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form thiazolopyrimidines.
Scientific Research Applications
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, have shown potential as anticancer, antitubercular, and anti-HIV agents.
Materials Science: The compound can be used in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Biological Research: The compound’s ability to interact with nucleic acids makes it a valuable tool in studying DNA and RNA interactions.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological macromolecules. The compound can form hydrogen bonds with nucleic acids, affecting their structure and function . This interaction can lead to the inhibition of nucleic acid synthesis, which is a common mechanism for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include other pyrimidine derivatives such as:
6-methyl-2-thiouracil: Used as a starting material for the synthesis of various S-alkyl derivatives with biological activities.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed by the reaction of the compound with hydrazine hydrate.
2-anilinopyrimidine: Formed by the reaction of the compound with aniline.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C14H12F3N3O3S |
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Molecular Weight |
359.33 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12F3N3O3S/c1-8-6-11(21)20-13(18-8)24-7-12(22)19-9-2-4-10(5-3-9)23-14(15,16)17/h2-6H,7H2,1H3,(H,19,22)(H,18,20,21) |
InChI Key |
ONQRQTNLAPFLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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